molecular formula C23H26FN3O4S B12180039 1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide

Cat. No.: B12180039
M. Wt: 459.5 g/mol
InChI Key: RIETYSDUVFGWCR-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a sulfonyl group, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluorophenyl group, and the coupling of these fragments with the piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[1-(2-methoxyethyl)indol-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c1-31-16-15-26-12-11-20-21(3-2-4-22(20)26)25-23(28)17-9-13-27(14-10-17)32(29,30)19-7-5-18(24)6-8-19/h2-8,11-12,17H,9-10,13-16H2,1H3,(H,25,28)

InChI Key

RIETYSDUVFGWCR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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